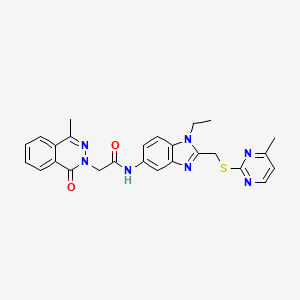

C26H25N7O2S

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25N7O2S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C26H25N7O2S/c1-4-32-22-10-9-18(13-21(22)30-23(32)15-36-26-27-12-11-16(2)28-26)29-24(34)14-33-25(35)20-8-6-5-7-19(20)17(3)31-33/h5-13H,4,14-15H2,1-3H3,(H,29,34) |

InChI Key |

UWQDJHRLYARTST-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C)N=C1CSC5=NC=CC(=N5)C |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Pexidartinib

Established Synthetic Pathways of Pexidartinib (B1662808)

The synthesis of Pexidartinib has undergone significant evolution, with researchers developing more efficient and scalable methods since its initial discovery. These advancements have been crucial for its journey from a laboratory curiosity to a clinically available therapeutic agent.

Second-Generation and Optimized Process Development

Another innovative approach involves a two-step continuous production method. This process starts with the alkylation of 5-chloro-7-azaindole with 2-chloro-5-chloromethylpyridine to form an intermediate that, without purification, proceeds to a subsequent amino substitution reaction to yield Pexidartinib. This continuous flow process is particularly advantageous for commercial-scale manufacturing, offering benefits such as reduced cost, high yield, and improved environmental footprint.

The following table summarizes the key features of the different generations of Pexidartinib synthesis:

| Synthesis Generation | Key Features | Advantages |

| First-Generation | Multi-step sequences, foundational routes. | Enabled initial biological testing. |

| Second-Generation | Shorter reaction sequences, higher overall yields, convergent strategies. | Improved efficiency and scalability. |

| Optimized Process | Tandem reactions, continuous flow production. | Enhanced practicality for commercial manufacturing, cost-effective, environmentally friendly. |

Key Chemical Reactions and Catalysis in Pexidartinib Synthesis

The synthesis of Pexidartinib and its intermediates relies on a variety of powerful chemical transformations, with palladium- and silver-catalyzed reactions playing a pivotal role in modern synthetic routes.

A particularly elegant and efficient strategy involves a tandem Tsuji–Trost reaction and Heck coupling . researchgate.net This one-pot reaction sequence is crucial for the construction of the 9-azaindole core of a key intermediate. The Tsuji–Trost reaction, a palladium-catalyzed allylic alkylation, is followed by an intramolecular Heck coupling, which forms a new carbon-carbon bond to construct the heterocyclic ring system. The success of this tandem process is highly dependent on the catalyst system, which often includes a palladium source and a silver co-catalyst. Silver carbonate, for example, can act as a halide scavenger, converting the neutral palladium(II) intermediate into a more reactive cationic species, thereby promoting the desired transformations. researchgate.net

Other important reactions in the synthesis of Pexidartinib include:

Nucleophilic Aromatic Substitution (SNAr): This class of reaction is fundamental for coupling the various aromatic and heteroaromatic fragments of the molecule.

Reductive Amination: This reaction is commonly used to install the final side chain of Pexidartinib by reacting an amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling Reactions: These powerful palladium-catalyzed cross-coupling reactions are employed in the synthesis of Pexidartinib analogs to form carbon-nitrogen and carbon-carbon bonds, respectively.

Design and Synthesis of Pexidartinib Analogues and Derivatives

The development of Pexidartinib has spurred further research into novel CSF1R inhibitors with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. The design of these analogs often leverages the structural information of Pexidartinib's interaction with its target receptor.

Molecular Hybridization and Scaffold Hopping Strategies for CSF1R Inhibitors

Two prominent strategies employed in the design of novel CSF1R inhibitors are molecular hybridization and scaffold hopping .

Molecular hybridization involves combining structural features from two or more existing pharmacophores to create a new hybrid molecule with potentially enhanced biological activity. In the context of Pexidartinib, researchers have designed and synthesized novel compounds by merging fragments of the Pexidartinib structure with other heterocyclic scaffolds known to interact with kinase targets. For example, the pyrrolo[2,3-d]pyrimidine nucleus has been used as a scaffold onto which fragments of Pexidartinib are appended. This approach aims to leverage the favorable binding interactions of the Pexidartinib fragments while exploring new chemical space through the introduction of a different core structure.

Scaffold hopping , on the other hand, involves replacing the central core structure (scaffold) of a known active molecule with a different one while retaining the key pharmacophoric groups responsible for biological activity. This strategy is particularly useful for generating novel intellectual property and for identifying compounds with improved drug-like properties. For CSF1R inhibitors, this could involve replacing the pyrrolo[2,3-b]pyridine core of Pexidartinib with other heterocyclic systems that can maintain the correct spatial orientation of the essential side chains for receptor binding.

These strategies are often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of existing CSF1R inhibitors.

Rational Design Principles for Novel Pexidartinib-Derived Inhibitors

The rational design of new inhibitors derived from Pexidartinib is a multifaceted process that integrates computational chemistry, structural biology, and synthetic organic chemistry. A key principle is the utilization of the known binding mode of Pexidartinib within the CSF1R active site. Pexidartinib is designed to stabilize the auto-inhibited state of CSF1R by interacting with the juxtamembrane region of the kinase. dovepress.com

Fragment-Based Drug Design (FBDD) principles have been instrumental in the discovery of Pexidartinib itself. The development started from a 7-azaindole fragment, which was then elaborated and optimized to create the final drug molecule. This same principle can be applied to the design of new analogs, where different fragments can be explored for their ability to interact with specific pockets of the CSF1R binding site.

Structure-based design relies on the crystal structure of CSF1R in complex with inhibitors to guide the design of new molecules. By visualizing the interactions between the inhibitor and the protein, chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency and selectivity. Molecular docking studies are routinely used to predict the binding modes and affinities of newly designed compounds before they are synthesized.

Pharmacophore modeling is another important tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on Pexidartinib and other known CSF1R inhibitors, chemists can screen virtual libraries of compounds to identify new scaffolds that fit the model and are therefore likely to be active.

The following table outlines the key rational design principles for novel Pexidartinib-derived inhibitors:

| Design Principle | Description | Application |

| Fragment-Based Drug Design (FBDD) | Building molecules from small, low-affinity fragments. | Identifying novel starting points and building blocks for new inhibitors. |

| Structure-Based Design | Utilizing the 3D structure of the target protein to guide drug design. | Optimizing inhibitor-protein interactions for improved potency and selectivity. |

| Pharmacophore Modeling | Defining the essential 3D features for biological activity. | Virtually screening for new scaffolds with the potential to inhibit CSF1R. |

| Computational Chemistry | Using computer simulations to predict molecular properties and interactions. | Guiding the design and prioritization of synthetic targets. |

Through the application of these rational design principles, the field of medicinal chemistry continues to explore the chemical space around Pexidartinib, aiming to develop the next generation of CSF1R inhibitors with superior therapeutic profiles.

Synthetic Routes to Pexidartinib-Inspired Compounds

The development of novel therapeutic agents often involves using the structure of an established drug, such as Pexidartinib, as a foundation for designing new compounds with potentially improved properties. Medicinal chemists employ strategies like molecular hybridization and scaffold hopping to create these new molecular entities. These approaches involve combining key structural fragments from a known active molecule with a different core structure, or "scaffold." This can lead to new compounds that retain the desired biological activity but may have different selectivity, potency, or pharmacokinetic profiles. mdpi.comresearchgate.netnih.gov

One prominent example of this strategy involves the synthesis of Pexidartinib-inspired analogs by replacing its native 7-azaindole core with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This work aimed to explore new chemical space for inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a key target of Pexidartinib. researchgate.netnih.gov The synthesis of these novel analogs relies heavily on modern palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules. mdpi.commdpi.com

Key Synthetic Strategies and Reactions

The primary synthetic routes for creating these Pexidartinib-inspired pyrrolo[2,3-d]pyrimidine analogs utilize two key types of palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. mdpi.commdpi.com These reactions are fundamental in modern pharmaceutical chemistry for their ability to efficiently form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. mdpi.compreprints.org

Buchwald-Hartwig Amination: This reaction is used to couple an amine with an aryl halide or pseudohalide. In the synthesis of Pexidartinib analogs, it is employed to attach amine-containing side chains, which are crucial for biological activity, to the core scaffold. mdpi.comresearchgate.net For instance, the synthesis of compound 8a was achieved by reacting an iodinated pyrrolopyrimidine intermediate (7 ) with pyridin-3-ylmethanamine in the presence of a palladium catalyst (Pd(OAc)2), a phosphine ligand (BINAP), and a base (cesium carbonate). mdpi.com

Suzuki-Miyaura Cross-Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl halide. It is used to attach larger aryl fragments to the central scaffold, allowing for significant structural modifications. mdpi.commdpi.com

Illustrative Synthetic Schemes

The following data tables summarize the key steps and components used in the synthesis of specific Pexidartinib-inspired compounds based on the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com

Table 1: Synthesis of C5-Substituted Analog 8a via Buchwald-Hartwig Amination mdpi.com

| Step | Description | Starting Materials | Key Reagents | Product |

| 1 | C-N Bond Formation | Compound 7 (Iodinated Pyrrolopyrimidine), Pyridin-3-ylmethanamine | Pd(OAc)2 (catalyst), BINAP (ligand), Cs2CO3 (base), 1,4-Dioxane (solvent) | Compound 8a |

Table 2: Synthesis of C4-Substituted Analogs 4a-c mdpi.comresearchgate.net

| Step | Description | Starting Material | Key Reaction | Side Chain Fragment |

| 1 | Nucleophilic Aromatic Substitution | 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1 ) | SNAr | 1-(6-chloropyridin-3-yl)-N-methylmethanamine |

| 2 | Buchwald-Hartwig Amination | Intermediate from Step 1 | C-N Coupling | Pyridin-2-ylmethanamine or Pyridin-3-ylmethanamine |

| 3 | Deprotection | SEM-protected intermediate | Acid-mediated cleavage | N/A |

This modular approach allows for the systematic modification of the Pexidartinib structure. By changing the coupling partners in the Buchwald-Hartwig and Suzuki-Miyaura reactions, chemists can generate a library of related compounds. mdpi.com For example, the final compound 12b , identified as a highly potent CSF1R inhibitor, was synthesized through a similar sequence involving a Suzuki coupling to form the C6-aryl bond, followed by a Buchwald-Hartwig amination and final deprotection. mdpi.comresearchgate.netnih.gov These synthetic endeavors demonstrate how the structural motifs of a successful drug like Pexidartinib can be rationally re-engineered to discover new lead compounds. researchgate.net

Molecular and Cellular Mechanism of Action of Pexidartinib

Primary Receptor Tyrosine Kinase Targets and Binding Modalities

Pexidartinib (B1662808) functions as a potent and selective tyrosine kinase inhibitor, disrupting signaling pathways that are crucial for the survival and proliferation of specific cell populations, particularly those of the monocyte-macrophage lineage. drugbank.comnih.govnih.gov Its primary targets are CSF1R, cKIT, and FLT3, including its mutated forms. nih.govaacrjournals.orgresearchgate.net

The cornerstone of Pexidartinib's therapeutic effect is its potent inhibition of CSF1R, a receptor that plays a critical role in the regulation, survival, proliferation, and differentiation of macrophages. patsnap.comnih.gov

Pexidartinib was specifically designed to interact with and stabilize CSF1R in its auto-inhibited conformation. nih.govtandfonline.com It achieves this by binding to the ATP-binding pocket of the receptor's kinase domain. patsnap.com This interaction involves the juxtamembrane region of CSF1R, which is responsible for folding the kinase domain into an inactive state. drugbank.comnih.govresearchgate.net By occupying this site, Pexidartinib acts as an ATP-competitive inhibitor, preventing adenosine (B11128) triphosphate (ATP) from binding and initiating the receptor's kinase activity. patsnap.comnih.gov This stabilization of the inactive, auto-inhibited state is a key feature of its mechanism. drugbank.comnih.govresearchgate.nettandfonline.com

A direct consequence of Pexidartinib's binding to the CSF1R kinase domain is the prevention of ligand binding. drugbank.comnih.gov By locking the receptor in an inactive state, it blocks the conformational changes necessary for the natural ligand, colony-stimulating factor-1 (CSF-1), to bind effectively. researchgate.netnih.gov Without ligand binding, the receptor cannot undergo the ligand-induced dimerization and subsequent auto-phosphorylation of its tyrosine residues. drugbank.comnih.govresearchgate.net This halt in auto-phosphorylation effectively blocks the entire downstream signaling cascade that is normally activated by CSF1R, thereby inhibiting the proliferation and survival signals in target cells like macrophages. drugbank.comnih.govnih.gov

Pexidartinib also demonstrates potent inhibitory activity against the KIT proto-oncogene receptor tyrosine kinase (cKIT), another important receptor involved in cell signaling. nih.govnih.gov It is a selective inhibitor of both CSF1R and cKIT. tandfonline.commedchemexpress.com The inhibition of cKIT signaling by Pexidartinib is a significant aspect of its molecular activity. nih.gov This dual inhibition is a defining characteristic of the compound's pharmacological profile. researchgate.nettmc.edu Evidence of cKIT inhibition in clinical settings has been observed through effects such as hair depigmentation, a known outcome of blocking the cKIT signaling pathway. nih.gov

In addition to CSF1R and cKIT, Pexidartinib is an inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in cases where the receptor harbors an internal tandem duplication (ITD) mutation. nih.govaacrjournals.orgnih.gov The FLT3-ITD mutation leads to constitutive activation of the kinase and is associated with a poor prognosis in acute myeloid leukemia (AML). aml-hub.comnih.govconsensus.app

Pexidartinib has shown greater efficacy in inhibiting FLT3 signaling in cells that contain the FLT3-ITD mutation compared to those with the wild-type receptor. nih.gov Furthermore, it has demonstrated activity against resistance-conferring kinase domain mutations, such as the F691L gatekeeper mutation, which can limit the effectiveness of other FLT3 inhibitors. aml-hub.comnih.govashpublications.org The inhibition of FLT3 signaling by Pexidartinib has also been found to impact the differentiation of dendritic cells. researchgate.netmedrxiv.orgnih.gov

| Target Kinase | Reported IC50 Value | Reference |

|---|---|---|

| CSF1R | 17 nM | nih.gov |

| CSF1R | 20 nM | medchemexpress.com |

| CSF1R | 0.02 µmol/L | nih.gov |

| cKIT | 12 nM | nih.gov |

| cKIT | 10 nM | medchemexpress.com |

| cKIT | 0.01 µmol/L | nih.gov |

| FLT3-ITD | 9 nM | nih.gov |

| FLT3-ITD | 0.018 µmol/L | nih.gov |

| FLT3 (Wild-Type) | 1.8 µmol/L | nih.gov |

While Pexidartinib is highly selective for CSF1R, cKIT, and FLT3, it has been evaluated against broader panels of kinases to determine its specificity. In a comprehensive screening of 226 different kinases, only five other kinases were significantly inhibited by Pexidartinib, and their biochemical IC50 values were at least eight times higher than those for CSF1R or cKIT. nih.gov Another screen identified KDR (also known as VEGFR2) as an additional kinase with sub-micromolar inhibition. researchgate.net Pexidartinib has also been shown to inhibit platelet-derived growth factor receptor-beta (PDGFRβ). nih.govresearchgate.net This demonstrates a high degree of selectivity with minimal off-target activity, focusing its effects primarily on its intended molecular targets. nih.govresearchgate.net

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

Downstream Molecular Signaling Pathway Modulation by Pexidartinib

Pexidartinib, a potent tyrosine kinase inhibitor, exerts its effects by interfering with key intracellular signaling pathways that are crucial for cell survival, proliferation, and differentiation. Its primary target is the colony-stimulating factor 1 receptor (CSF-1R), but its activity extends to other kinases, leading to a broad modulation of downstream cellular signaling. nih.govspringermedizin.de

Effects on Phosphatidylinositol 3-Kinase (PI3K) / Protein Kinase B (AKT) Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade that regulates cell survival and proliferation. nih.gov The binding of colony-stimulating factor 1 (CSF-1) to its receptor, CSF-1R, triggers the activation of this pathway. nih.gov Pexidartinib, by inhibiting CSF-1R, disrupts this activation sequence. nih.govcancer-research-network.com

Research has demonstrated that this inhibition leads to a tangible reduction in the activity of key components of the pathway. In preclinical models using 12Z cells, treatment with pexidartinib at a concentration of 10 μM was shown to reduce AKT activity after both 30 and 60 minutes of ligand exposure. ovid.com This suppression of the PI3K/AKT pathway is a central component of pexidartinib's mechanism, as it directly interferes with the pro-survival signals that are often dysregulated in pathological conditions. nih.govovid.com

Modulation of Other Intracellular Signaling Cascades

Studies have elucidated pexidartinib's impact on various other signaling pathways:

JNK and STAT3 Signaling : In endometriotic cells (12Z), pexidartinib was found to reduce phosphorylated c-Jun N-terminal kinase (JNK) signaling at 30 minutes and phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3) signaling at 60 minutes, with significant effects observed at concentrations of 3 μM and 10 μM. ovid.com

ERK Signaling : In models of osteosarcoma, pexidartinib has been shown to inhibit constitutive CSF-1R-induced oncogenic Extracellular signal-regulated kinase (ERK) signaling. cancer-research-network.comtandfonline.com

Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS) : In anaplastic thyroid cancer (ATC) cells, pexidartinib treatment was found to potently induce ER stress and elevate levels of ROS. nih.govnih.gov These effects could be reversed by an ER stress inhibitor and a ROS scavenger, respectively, indicating a direct role of pexidartinib in modulating these stress-related pathways. nih.govnih.gov

Cellular Effects in Preclinical Models of Pexidartinib

The modulation of intracellular signaling pathways by pexidartinib translates into significant cellular effects, including the inhibition of cell growth, induction of programmed cell death, and profound impacts on macrophage populations within the tumor microenvironment.

Inhibition of Proliferation and Cell Growth in Relevant Cell Lines

Pexidartinib has consistently demonstrated potent anti-proliferative effects across a variety of preclinical models and cell lines. This inhibition is often concentration- and time-dependent. nih.gov

| Cell Line/Model | Cancer Type | Key Findings on Proliferation Inhibition |

| Anaplastic Thyroid Cancer (ATC) cells (CAL-62 and BHT101) | Anaplastic Thyroid Cancer | Pexidartinib showed potent concentration- and time-dependent inhibition of cell proliferation, as measured by CCK-8, LDH release, colony formation, and EdU detection assays. nih.govnih.gov |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) Xenograft Model | Malignant Peripheral Nerve Sheath Tumor | Oral administration of pexidartinib blocked MPNST cell proliferation in vitro and inhibited tumor growth in vivo. aacrjournals.org |

| Osteosarcoma Xenograft Models | Osteosarcoma | Treatment with pexidartinib resulted in decreased osteosarcoma tumor growth and metastasis. tandfonline.com |

| Tenosynovial Giant Cell Tumor (TGCT) cell lines | Tenosynovial Giant Cell Tumor | Pexidartinib demonstrated efficacy by reducing the proliferation of CSF1R-positive TGCT cell lines. researchgate.net |

Induction of Apoptosis in Target Cell Populations

In addition to halting proliferation, pexidartinib actively induces apoptosis, or programmed cell death, in target cells. This is a key mechanism contributing to its anti-tumor effects.

| Cell Line | Cancer Type | Key Findings on Apoptosis Induction |

| Anaplastic Thyroid Cancer (ATC) cells (CAL-62 and BHT101) | Anaplastic Thyroid Cancer | Pexidartinib significantly elevated the number of apoptotic cells and induced cytotoxicity. nih.govresearchgate.net The apoptotic effects could be reversed by an ER stress inhibitor and a ROS scavenger. nih.gov |

| Tenosynovial Giant Cell Tumor (TGCT) cells | Tenosynovial Giant Cell Tumor | Pexidartinib induced cell death in a concentration-dependent manner. cancer-research-network.comresearchgate.net This was correlated with changes in the expression of apoptosis-related proteins BAX and BCL-2. researchgate.net |

| U2OS cells | Osteosarcoma | At a concentration of 3 µM for 48 hours, pexidartinib induced modest apoptosis. cancer-research-network.com |

Impact on Macrophage Differentiation, Infiltration, and Phenotype (e.g., M1/M2 ratio)

Pexidartinib's primary mechanism of inhibiting CSF-1R has a profound impact on macrophages, which are critically dependent on this signaling pathway for their differentiation, proliferation, and survival. nih.gov It particularly affects tumor-associated macrophages (TAMs), which often exhibit a pro-tumoral M2 phenotype. aacrjournals.orgmdpi.com

Research in various preclinical models demonstrates that pexidartinib can effectively remodel the macrophage landscape within the tumor microenvironment. In sarcoma models, CSF-1R inhibition led to reduced viability and chemotaxis of macrophages and skewed their polarization from an M2-like to a more M1-like phenotype. nih.gov Similarly, in a murine colorectal cancer model, pexidartinib depleted M2 macrophages. mdpi.com

Studies have shown that treatment with pexidartinib leads to:

Depletion of Macrophages : Administration of pexidartinib in Alexander disease model mice depleted macrophages in the central nervous system. nih.gov In lung adenocarcinoma models, it inhibited the ratio of macrophages in the tumor. frontiersin.org

Reduction of M2 Macrophages : In vivo investigations have shown that CSF-1R inhibition leads to a reduction in M2 macrophages. mdpi.com Combination treatment with nintedanib (B1663095) and pexidartinib in a pulmonary fibrosis model significantly decreased the M2 macrophage population. mdpi.com

Shift in M1/M2 Ratio : Pexidartinib treatment can lead to the repolarization of macrophages toward a pro-inflammatory, anti-tumoral M1 phenotype. mdpi.com In a lung adenocarcinoma model, pexidartinib altered macrophage polarization, and in a sarcoma model, it decreased levels of TAMs. tandfonline.comfrontiersin.org This shift is crucial as M2 macrophages are known to promote tumor growth, while M1 macrophages can exhibit anti-tumor activity. mdpi.comnih.gov

Impact on Infiltration : By inhibiting TAMs, pexidartinib can indirectly influence the infiltration of other immune cells. In sarcoma models, pexidartinib treatment not only depleted TAMs but also decreased FOXP3+ regulatory T cells while increasing the infiltration of CD8+ T cells into tumors. tandfonline.comnih.gov

This modulation of the macrophage population represents a key aspect of pexidartinib's mechanism, turning an immunosuppressive tumor microenvironment into one that is more conducive to an anti-tumor immune response. tandfonline.comnih.gov

Effects on Tumor Microenvironment Components

Pexidartinib, a selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), significantly modulates the tumor microenvironment (TME), primarily by targeting tumor-associated macrophages (TAMs). nih.govaacrjournals.org TAMs are a major component of the tumor-infiltrating immune cells and play a crucial role in tumor progression, angiogenesis, and immunosuppression. nih.govdovepress.com Pexidartinib's mechanism of action involves blocking the CSF-1/CSF-1R signaling pathway, which is vital for the recruitment, proliferation, and differentiation of macrophages. drugbank.comnih.gov

By inhibiting CSF-1R, pexidartinib effectively depletes and reprograms TAMs within the TME. nih.govaacrjournals.org Preclinical studies have demonstrated that this leads to a reduction in TAM infiltration and a shift in their phenotype from the pro-tumoral M2-like state towards an anti-tumoral M1-like state. nih.govaacrjournals.org This repolarization is characterized by changes in gene expression, with a decrease in M2-related markers such as CD206 and CCL2, and an increase in M1-related genes like IL-1β, iNOS, and CD80. aacrjournals.org

The modulation of TAMs by pexidartinib has a cascading effect on other immune cells within the TME. nih.govaacrjournals.org Research has shown that treatment with pexidartinib can lead to a surprising increase in the infiltration of CD8+ T cells, which are critical for anti-tumor immunity. nih.govnih.gov Concurrently, a decrease in immunosuppressive cell populations, such as FOXP3+ regulatory T cells (Tregs), has been observed. nih.govnih.gov In a lung adenocarcinoma model, pexidartinib treatment not only reduced the ratio of macrophages but also decreased the total number of T cells and Treg cells, resulting in a significantly increased CD8+ T/Treg ratio. frontiersin.org This effect was linked to a reduction in the TAM-derived chemokine CCL22, which is known to recruit Tregs. frontiersin.org

Furthermore, the impact of pexidartinib on the TME can enhance the efficacy of other cancer therapies. dovepress.comresearchgate.net For instance, in a glioma mouse model, pexidartinib restored the sensitivity of cancer cells to tyrosine kinase inhibitors by interfering with the tumor-mediated education of macrophages. researchgate.net In hepatocellular carcinoma models, combining pexidartinib with a PD-L1 inhibitor led to prolonged survival in tumor-bearing mice, increased CD8+ T cell infiltration, and decreased TAM infiltration. researchgate.net

The table below summarizes key research findings on the effects of pexidartinib on various components of the tumor microenvironment across different cancer models.

| Cancer Model | Key Findings on Tumor Microenvironment |

| Sarcoma (Osteosarcoma and Fibrosarcoma) | Depletion of TAMs. nih.gov Enhanced infiltration of CD8+ T cells. nih.gov Concurrent depletion of FOXP3+ regulatory T cells. nih.gov Reduced M2 macrophage polarization. nih.govaacrjournals.org |

| Prostate Cancer | Decreased levels of tumor-infiltrating myeloid cells. dovepress.com Negated the pro-survival effect of TAMs on cancer cells treated with docetaxel. researchgate.net |

| Glioblastoma | Depleted myeloid cells and potentiated the response to ionizing radiation. dovepress.com Prevented the differentiation of radiation-recruited monocytes into immunosuppressive, pro-angiogenic TAMs. dovepress.com |

| Breast Cancer (MMTV-PyMT mice) | In combination with paclitaxel (B517696), decreased macrophage infiltration into the tumor. dovepress.com Increased intratumoral CD4+ T cells, CD8+ T cells, and dendritic cells. dovepress.com |

| Lung Adenocarcinoma | Inhibited the ratio of macrophages in the tumor and altered macrophage polarization. frontiersin.org Decreased the total number of T cells and Treg cells, leading to an increased CD8+T/Treg ratio. frontiersin.org Significantly decreased the Treg-recruiting chemokine CCL22. frontiersin.org |

| Hepatocellular Carcinoma | In combination with a PD-L1 inhibitor, increased CD8+ T cell infiltration. researchgate.net Decreased TAM infiltration. researchgate.net |

Preclinical Pharmacological Investigations of Pexidartinib

In Vitro Pharmacological Profiling of Pexidartinib (B1662808)

In vitro studies have been fundamental in elucidating the specific molecular targets of Pexidartinib and its effects at a cellular level. These investigations have confirmed its potent inhibitory activity against key receptor tyrosine kinases.

Enzymatic assays have demonstrated that Pexidartinib is a potent, multi-targeted tyrosine kinase inhibitor. It selectively targets CSF1R, the KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3), particularly in configurations bearing an internal tandem duplication (ITD) mutation. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values from various cell-free biochemical assays consistently show potent inhibition in the nanomolar range. Specifically, Pexidartinib inhibits CSF-1R with an IC50 of approximately 17-20 nM, c-Kit with an IC50 of 10-12 nM, and FLT3 with an IC50 of around 160 nM. selleckchem.comnih.govnih.gov For the oncogenic FLT3-ITD variant, the inhibitory potency is even greater, with a reported IC50 of 9 nM. nih.gov

Table 1: Pexidartinib Kinase Inhibition Potency (IC50)

| Target Kinase | IC50 Value (nM) | Source(s) |

|---|---|---|

| CSF-1R | 20 | selleckchem.comnih.gov |

| CSF-1R | 17 | nih.gov |

| Kit (c-Kit) | 10 | selleckchem.comnih.gov |

| Kit (c-Kit) | 12 | nih.gov |

| FLT3 | 160 | selleckchem.comnih.gov |

This table is interactive. Click on the headers to sort the data.

The efficacy of Pexidartinib has been further evaluated in various cell-based assays. In cell lines dependent on CSF1 signaling, such as M-NFS-60, Bac1.2F5, and M-07e, Pexidartinib effectively inhibited proliferation with IC50 values of 0.44 μM, 0.22 μM, and 0.1 μM, respectively. selleckchem.com The compound has also been shown to block the growth of cell lines dependent on Flt3-ITD and Kit for proliferation. clinicaltrials.gov

Conversely, in a cell viability assay using murine 4T1 carcinoma cells, which are not dependent on these kinases, treatment with Pexidartinib did not significantly affect cell numbers. selleckchem.com In a cytotoxicity assay using Caco-2 cells, the IC50 was determined to be 5.43 μM. selleckchem.com These findings highlight the compound's selective activity against cells whose growth is driven by its target kinases. Furthermore, Pexidartinib has been shown to block the differentiation of osteoclasts in vitro, an alternative mechanism by which it can affect bone pathophysiology. clinicaltrials.gov

To assess its selectivity, Pexidartinib was screened against a broad panel of 230 kinases, demonstrating potent and selective inhibition against its primary targets: CSF1R, Kit, and activated Flt3. clinicaltrials.gov While highly selective for its intended targets, some off-target activity has been noted. In vitro data revealed that Pexidartinib can inhibit cytochrome P450 enzymes, specifically CYP2C9 and CYP3A, with IC50 values of 3.7 μmol/L and 16.7 μmol/L, respectively. nih.gov Further studies indicated that Pexidartinib is also a mechanism-based inactivator of CYP3A4. nih.gov

In Vivo Studies in Non-Human Models with Pexidartinib

Following promising in vitro results, the activity of Pexidartinib was assessed in several non-human, in vivo models to understand its effects within a complex biological system.

Pexidartinib has demonstrated anti-tumor effects in various murine models. In an engineered mouse model dependent on CSF1R, the compound showed a dose-dependent inhibition of splenomegaly. clinicaltrials.gov In a mouse model of prostate cancer using RM-1 tumor-bearing mice, Pexidartinib was evaluated for its ability to inhibit tumor growth. dovepress.com Similarly, its effects have been tested in immunocompetent mouse models of triple-negative breast cancer (TNBC), which are characterized by a high prevalence of tumor-associated macrophages. researchgate.net

The compound's impact on the tumor microenvironment has been studied in MMTV-PyMT mice, where it significantly inhibited tumor infiltration by macrophages. selleckchem.com Pexidartinib has also been investigated in sarcoma models using C3H/HeJ mice to study its effect on reprogramming tumor-associated macrophages. nih.gov Furthermore, in models of intracranial tumors, Pexidartinib was shown to potentiate the response to radiation. dovepress.com

In vivo studies have been crucial for identifying the molecular and cellular biomarkers associated with Pexidartinib's mechanism of action. A primary effect observed across multiple models is the reduction and reprogramming of tumor-associated macrophages (TAMs). nih.govnih.gov In a prostate cancer model, Pexidartinib decreased the levels of tumor-infiltrating myeloid cells (TIMs) and prevented recruited monocytes from differentiating into immunosuppressive, pro-angiogenic TAMs. dovepress.com

This modulation of the immune microenvironment leads to a decrease in immune suppression. nih.gov Specifically, treatment with Pexidartinib resulted in an increase of intratumoral CD4+ and CD8+ T lymphocytes. nih.gov In MMTV-PyMT mice, Pexidartinib therapy not only inhibited the infiltration of F4/80+ macrophages but also led to a significant reduction in CD31+ vessel density within mammary tumors, indicating an anti-angiogenic effect that parallels the induction of apoptosis and necrosis. selleckchem.com

Combination Strategies in Preclinical Settings

Pexidartinib (C26H25N7O2S), an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), has been extensively investigated in preclinical models to assess its potential in combination with other cancer therapies. These studies are founded on the principle that by targeting tumor-associated macrophages (TAMs), which often contribute to a tumor-permissive and immunosuppressive microenvironment, Pexidartinib can enhance the efficacy of treatments that rely on a functioning immune response or that are hampered by TAM-mediated resistance. nih.govonclive.com

Synergy with Other Targeted Therapies (e.g., chemotherapy, radiation, immunotherapy)

Preclinical evidence supports the concurrent use of Pexidartinib with chemotherapy, radiation therapy, and immunotherapy. scispace.com By disrupting the supportive role of TAMs, Pexidartinib can sensitize tumors to these standard and emerging treatments. onclive.com

Chemotherapy: In a mouse model of mammary carcinoma, malignant cells were found to increase their expression of colony-stimulating factor 1 (CSF-1) after exposure to chemotherapy, leading to the recruitment of TAMs and subsequent chemotherapy resistance. nih.gov The combination of a CSF1R inhibitor like Pexidartinib with paclitaxel (B517696) in this model led to a blockade of TAM recruitment, which was associated with slower tumor growth and improved survival. nih.gov This suggests that inhibiting TAMs can abrogate a key mechanism of resistance to cytotoxic chemotherapy. nih.gov

Radiation Therapy: Preclinical studies in glioblastoma and prostate cancer models have indicated that Pexidartinib may act as a radiosensitizer. nih.govoup.com In a prostate cancer model, resistance to radiation was linked to higher levels of TAMs; treatment with Pexidartinib increased radiation sensitivity. oup.com Similarly, combining Pexidartinib with radiation therapy in glioma models resulted in reduced radiation resistance. oup.comhenryford.com The rationale is that radiation can induce an influx of TAMs, which promote resistance; counteracting this effect with a CSF1R inhibitor can lead to slower tumor growth compared to radiation alone. nih.gov

Immunotherapy: The most extensively studied combination is with immune checkpoint inhibitors. In a murine model of colorectal cancer, while Pexidartinib alone had a minor effect on tumor growth, its combination with an anti-PD-1 antibody significantly reduced tumor growth. nih.govnih.gov Similar synergistic effects have been observed in lung adenocarcinoma models, where the combination therapy significantly improved treatment efficacy compared to monotherapy. frontiersin.orgfrontiersin.org Preclinical studies have consistently demonstrated that by targeting TAMs, Pexidartinib can enhance tumor response to PD-1/PD-L1 inhibitors. onclive.comfrontiersin.org

Table 1: Preclinical Synergy of Pexidartinib with Other Therapies

| Combination Agent | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Paclitaxel (Chemotherapy) | Mammary Carcinoma (Mouse) | Blocked chemotherapy-induced TAM recruitment; reduced tumor progression and metastases; improved survival. | nih.gov |

| Radiation Therapy (RT) | Prostate Cancer (Mouse) | Counteracted TAM-mediated resistance to RT, resulting in slower tumor growth compared to RT alone. | nih.gov |

| Radiation Therapy (RT) & Temozolomide | Glioblastoma (Mouse) | Reduced radiation resistance. | oup.comhenryford.com |

| Anti-PD-1 Antibody (Immunotherapy) | Colorectal Cancer (Mouse) | Significantly reduced tumor growth compared to either agent alone; activated tumor immunity. | nih.govnih.gov |

| Anti-PD-1 Antibody (Immunotherapy) | Lung Adenocarcinoma (Mouse) | Significantly improved efficacy of tumor treatment compared to monotherapy. | frontiersin.orgfrontiersin.org |

Modulation of the Anti-Tumor Immune Response

Pexidartinib fundamentally alters the tumor immune microenvironment (TME) by targeting CSF1R, which is critical for the differentiation, migration, and survival of macrophages. frontiersin.org This leads to a shift from an immunosuppressive to an immune-active state.

The primary mechanism is the depletion of M2-polarized, pro-tumoral TAMs. nih.govnih.gov In various preclinical models, including colorectal cancer, breast cancer, and osteosarcoma, treatment with Pexidartinib has been shown to effectively reduce the number of TAMs within the tumor. nih.govtandfonline.com This depletion alleviates the immunosuppressive functions mediated by these cells. nih.govmdpi.com

Following the reduction in TAMs, an increase in the infiltration of cytotoxic CD8-positive T cells into the tumor is frequently observed. nih.govnih.govtandfonline.com In a colorectal cancer model, Pexidartinib treatment not only depleted M2 macrophages but also increased the presence of CD8+ T cells within the tumor nest. nih.govnih.gov This enhanced T cell infiltration is crucial for an effective anti-tumor immune attack and is a key factor in the synergy seen with immune checkpoint inhibitors. mdpi.com

Table 2: Immunomodulatory Effects of Pexidartinib in Preclinical Models

| Immunological Effect | Cell Type Affected | Cancer Model | Reference |

|---|---|---|---|

| Depletion | M2 Macrophages (TAMs) | Colorectal Cancer, Osteosarcoma | nih.govnih.govtandfonline.com |

| Increased Infiltration | CD8+ T Cells | Colorectal Cancer, Osteosarcoma | nih.govnih.govtandfonline.com |

| Decreased Infiltration | Regulatory T cells (Tregs) | Lung Adenocarcinoma, Osteosarcoma | frontiersin.orgfrontiersin.orgtandfonline.com |

| Increased Ratio | CD8+ T cells / Tregs | Lung Adenocarcinoma | frontiersin.orgfrontiersin.org |

| Reduced Expression | CCL22 (TAM-derived chemokine) | Lung Adenocarcinoma | frontiersin.orgfrontiersin.org |

| General Activation | Tumor Immunity (via RNA-seq) | Colorectal Cancer | nih.govnih.gov |

Structure Activity Relationship Sar and Computational Studies of Pexidartinib

Elucidation of Key Structural Features for Target Binding and Potency of Pexidartinib (B1662808)

The efficacy of pexidartinib stems from its specific molecular structure, which is optimized for high-affinity binding to its target kinases. nih.gov Pexidartinib is a pyrrolopyridine derivative, identified by its IUPAC name as 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine. escholarship.orgresearchgate.net The core of its activity lies in its ability to interact with and stabilize an inactive conformation of the target kinase.

A critical aspect of its mechanism is the interaction with the juxtamembrane region of CSF-1R. nih.govasco.orgmdpi.com This region is essential for the folding and inactivation of the kinase domain. nih.govasco.org By binding to this site within the ATP-binding pocket, pexidartinib stabilizes the autoinhibited state of the receptor. asco.orgnih.gov This action effectively prevents the binding of both CSF-1 and ATP, thereby blocking the ligand-induced autophosphorylation that is required for signal transduction. escholarship.orgasco.orgmdpi.com This targeted interaction underpins the drug's potency in inhibiting the CSF-1R signaling pathway, which in turn blocks the proliferation of tumor cells and modulates other cells in the tumor microenvironment, such as macrophages. asco.org

The key structural components responsible for this interaction include:

A 5-chloro-1H-pyrrolo[2,3-b]pyridine head group: This heterocyclic system is crucial for anchoring the molecule within the kinase's active site.

A central aminopyridine linker: This provides the necessary spacing and conformational flexibility.

A terminal 6-(trifluoromethyl)pyridin-3-yl tail group: This group engages in further interactions that enhance binding affinity and specificity. escholarship.orgresearchgate.net

Impact of Functional Groups and Molecular Geometry on Biological Activity

The pyrrolopyridine core is a common scaffold in kinase inhibitors and is believed to form critical hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for many ATP-competitive inhibitors. The 5-chloro substituent on this ring system likely contributes to the binding affinity through favorable hydrophobic or halogen-bonding interactions.

The secondary amine linker is not merely a spacer; it provides rotational flexibility, allowing the molecule to adopt an optimal conformation for binding. escholarship.org This flexibility is crucial for navigating the specific topology of the target's binding site.

At the other end of the molecule, the 6-(trifluoromethyl)pyridine moiety plays a significant role. The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic. This can enhance binding affinity through hydrophobic interactions and also improve the metabolic stability of the compound, contributing to its oral bioavailability.

| Structural Feature/Functional Group | Postulated Contribution to Biological Activity |

|---|---|

| 5-Chloro-1H-pyrrolo[2,3-b]pyridine Core | Acts as the primary hinge-binding motif; the chloro group enhances binding affinity. |

| Secondary Amine Linker | Provides conformational flexibility for optimal positioning within the binding site. |

| Trifluoromethyl (CF3) Group | Increases binding affinity through hydrophobic interactions and enhances metabolic stability. |

| Pyridine Rings | Participate in various interactions, including potential π-π stacking and hydrogen bonding, contributing to overall potency and selectivity. |

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in understanding the molecular interactions of pexidartinib and predicting its behavior. nih.gov These in silico techniques provide a detailed view of the ligand-target interactions that are difficult to observe through experimental methods alone.

Molecular docking studies have been employed to predict and analyze the binding mode of pexidartinib within the active site of its target kinases, such as FLT3. nih.gov In one such study, pexidartinib was docked into the FLT3 crystal structure (PDB ID: 4XUF) using the Schrödinger suite's "Ligand Docking" tool. The binding pocket was defined using the co-crystallized inhibitor AC220 (Quizartinib) as a reference.

These simulations, often performed with high-precision protocols like extra precision (XP) mode, predict the most stable binding pose of the ligand and estimate its binding affinity. The results help to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between pexidartinib and the amino acid residues of the kinase, thereby rationalizing its potent inhibitory activity.

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been performed on the pexidartinib-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic stability of the ligand-receptor interaction in a simulated physiological environment. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and evaluate the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For a compound like pexidartinib, a QSAR study would typically involve a set of structurally related analogs with varying inhibitory potencies against a specific target like CSF-1R.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog, a QSAR model can be generated to predict the activity of new, unsynthesized compounds. This approach is highly valuable in the drug discovery process for optimizing lead compounds by identifying which structural modifications are likely to improve potency and selectivity. While specific, detailed QSAR studies on pexidartinib analogs are not extensively published, the principles of SAR that led to its discovery are fundamental to this approach. nih.gov

Before a drug candidate enters clinical trials, its pharmacokinetic properties are evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used for this purpose. For pexidartinib, ADMET prediction was performed to assess its potential as a viable drug. nih.gov These computational models predict various properties based on the molecule's structure.

| ADMET Property | Predicted or Known Characteristic | Reference |

|---|---|---|

| A bsorption | Orally bioavailable small molecule. | nih.gov |

| D istribution | High plasma protein binding (~99%). Penetrates the central nervous system in rats. | asco.org |

| M etabolism | Primarily metabolized by oxidation (CYP3A4) and glucuronidation (UGT1A4). | asco.org |

| E xcretion | Predominantly excreted via feces (65%). | asco.org |

| T oxicity | Potential for hepatotoxicity is a known risk, which can be explored with in silico toxicology models. |

These predictive studies are crucial for identifying potential liabilities, such as poor absorption or high toxicity, early in the drug development pipeline, allowing for structural modifications to mitigate these risks.

Preclinical Pharmacokinetics and Metabolism of Pexidartinib

In Vitro Metabolic Fate and Enzyme Identification

The in vitro metabolism of pexidartinib (B1662808) has been investigated to identify the primary enzymes responsible for its biotransformation. These studies are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

In vitro studies have established that cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are the principal mediators of the oxidative metabolism of pexidartinib. nih.gov

Key Findings:

CYP3A4 is the main enzyme responsible for the metabolism of pexidartinib. nih.govnih.gov

CYP3A5 also contributes to its metabolism. nih.govacs.orgnih.gov

Minor roles in the metabolism of pexidartinib may also be played by CYP1A2 and CYP2C9 . drugbank.com

Pexidartinib has been shown to be a mechanism-based inactivator of CYP3A4 in vitro. nih.gov It has also demonstrated the potential to inhibit and induce CYP3A, as well as inhibit CYP2C9 and CYP2C19. nih.gov

Table 1: Role of CYP Enzymes in Pexidartinib Metabolism

| Enzyme Family | Specific Enzyme | Role in Metabolism |

|---|---|---|

| CYP3A | CYP3A4 | Primary metabolizing enzyme nih.govnih.gov |

| CYP3A5 | Contributes to metabolism nih.govacs.orgnih.gov | |

| CYP1A | CYP1A2 | Minor role drugbank.com |

| CYP2C | CYP2C9 | Minor role drugbank.com |

| CYP2C19 | Pexidartinib is an inhibitor nih.gov |

In addition to oxidation by CYP enzymes, pexidartinib undergoes glucuronidation, a phase II metabolic reaction, mediated by Uridine Diphosphate-Glucuronosyltransferases (UGTs).

Key Findings:

UGT1A4 is the primary enzyme responsible for the glucuronidation of pexidartinib, leading to the formation of a major inactive N-glucuronide metabolite. nih.govacs.orgdrugbank.com

In vitro studies have indicated that pexidartinib can potently inhibit a range of UGTs, including UGT1A1, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, and UGT2B15 . researchgate.net

Table 2: Role of UGT Enzymes in Pexidartinib Metabolism

| Enzyme | Role in Metabolism |

|---|---|

| UGT1A4 | Primary enzyme for glucuronidation nih.govacs.orgdrugbank.com |

| UGT1A1 | Inhibited by pexidartinib researchgate.net |

| UGT1A6 | Inhibited by pexidartinib researchgate.net |

| UGT1A7 | Inhibited by pexidartinib researchgate.net |

| UGT1A8 | Inhibited by pexidartinib researchgate.net |

| UGT1A9 | Inhibited by pexidartinib researchgate.net |

| UGT1A10 | Inhibited by pexidartinib researchgate.net |

| UGT2B4 | Inhibited by pexidartinib researchgate.net |

| UGT2B7 | Inhibited by pexidartinib researchgate.net |

| UGT2B15 | Inhibited by pexidartinib researchgate.net |

Investigations into the metabolic activation of pexidartinib have been conducted to identify potentially reactive metabolites, which can be associated with adverse drug reactions.

Key Findings:

The metabolic activation of pexidartinib was studied in human and mouse liver microsomes (HLM/MLM) and primary human hepatocytes (PHH). nih.govacs.orgnih.govresearchgate.netsemanticscholar.org

Using trapping agents such as glutathione (B108866) (GSH) and methoxyamine (NH2OMe), a total of 11 pexidartinib-GSH adducts and 7 pexidartinib-NH2OMe adducts were identified in HLM/MLM. nih.govacs.orgresearchgate.net

Four pexidartinib-GSH adducts were also detected in PHH. nih.govacs.orgresearchgate.net

The formation of these reactive metabolites is primarily mediated by CYP3A4 and CYP3A5 . nih.govacs.orgnih.govresearchgate.net

Non-Human In Vivo Pharmacokinetic Profiles

Animal models have been instrumental in characterizing the in vivo pharmacokinetic properties of pexidartinib.

Studies in animal models have provided insights into the absorption and distribution of pexidartinib following oral administration.

Key Findings:

Pexidartinib is orally absorbed, with food affecting its absorption. nih.govbohrium.com

In toxicology studies, the no-observed-adverse-effect levels (NOAELs) were determined to be 10 mg/kg/day in rats and 6 mg/kg/day in dogs. drugbank.com

Pexidartinib is highly bound to plasma proteins (greater than 99%). researchgate.net

The excretion of pexidartinib and its metabolites has been characterized in non-human studies, revealing the primary routes of elimination.

Key Findings:

Following a single oral dose of [14C]-pexidartinib in a mass balance study, the majority of the administered radioactivity was recovered in the feces (64.8%) and urine (27.4%). nih.govconsensus.app

Unchanged pexidartinib was the major component found in feces, accounting for 44% of the administered dose. nih.govresearchgate.net

The major component detected in plasma, besides the parent drug, was the glucuronide metabolite M5 (ZAAD-1006a). nih.govconsensus.app

In urine, the primary components were the M5 metabolite and a glucuronide of a dealkylated form (M1). nih.govconsensus.app

Feces contained unchanged pexidartinib and several oxidized metabolites (M2, M3, and M4). nih.govconsensus.app

Plasma Protein Binding in Preclinical Species

In vitro assessments of pexidartinib's binding to plasma proteins have been conducted across several preclinical species. These studies are fundamental in understanding the distribution of the compound and estimating the fraction of unbound drug available to exert its pharmacological effect.

Research indicates that pexidartinib is highly bound to plasma proteins across different species. An in vitro study measured the protein binding of pexidartinib in the plasma of male mice, rats, and dogs at various concentrations. The results demonstrated consistently high levels of binding, which is a key characteristic of the compound's pharmacokinetic profile. fda.gov In rats, for example, the high plasma protein binding rate was considered a factor in selecting an appropriate extraction process for pharmacokinetic analysis. nih.gov

Table 1: In Vitro Plasma Protein Binding of Pexidartinib in Preclinical Species

Species Mean Protein Binding (%) Concentration Tested (μM) Mouse (Male) 99.8% 75 Rat (Male) 98.3% 75 Dog (Male) 99.7% 75 Human 99.8% 75

Data sourced from an assessment of in vitro protein binding at a concentration of 75 μM. Similar results were reported at lower concentrations of 2 and 10 μM. fda.gov

Drug-Drug Interactions (DDI) at the Enzyme Level (In Vitro/Preclinical Models)

In vitro studies are crucial for predicting the potential for a drug candidate to be a victim or perpetrator of drug-drug interactions. For pexidartinib, these studies have focused on its metabolism by and effects on cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Metabolism: Preclinical in vitro experiments have identified the primary enzymatic pathways for pexidartinib metabolism. Studies using recombinant human CYP (rCYP) enzymes showed that pexidartinib was extensively metabolized by CYP3A4 and CYP3A5. nih.gov When incubated with a panel of recombinant human UGT (rUGT) enzymes, UGT1A4 was identified as the main enzyme responsible for its glucuronidation. nih.gov This is a significant metabolic pathway, as the major metabolite of pexidartinib found in plasma is an N-glucuronide conjugate (ZAAD-1006a), which is generated by UGT1A4. nih.gov

Enzyme Inhibition and Induction: Pexidartinib has demonstrated the potential to both inhibit and induce metabolic enzymes in in vitro models. It has been identified as a mechanism-based inactivator of CYP3A4. nih.gov Furthermore, in human hepatocyte assays, pexidartinib was shown to induce CYP3A4. nih.gov

The compound also exhibits potent inhibitory effects against a range of UGT isoforms. In vitro screening indicated that pexidartinib strongly inhibits UGT1A1, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, 2B4, 2B7, and 2B15, with IC50 values ranging from 0.97 to 20.02 μM. researchgate.net The mode of inhibition was determined to be competitive for UGT1A1, UGT1A6, UGT1A7, and UGT1A9, and mixed for UGT2B15. researchgate.net

Table 2: Summary of Pexidartinib's In Vitro DDI Profile ```html

| Enzyme Family | Interaction Type | Specific Enzymes | Key Findings |

|---|---|---|---|

| CYP450 | Metabolized By | CYP3A4, CYP3A5 | Primary enzymes responsible for oxidative metabolism. fda.gov |

| Inhibition | CYP3A4 | Identified as a mechanism-based inactivator. nih.gov | |

| Induction | CYP3A4 | Shown to induce CYP3A4 in human hepatocyte assays. nih.gov | |

| UGT | Metabolized By | UGT1A4 | Primary enzyme for glucuronidation, forming the major metabolite. [1, 2] |

| Inhibition | UGT1A1, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15 | Potent inhibition observed with IC50 values from 0.97-20.02 μM. nih.gov |

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation play a vital role in preclinical drug development by integrating in vitro and in vivo data to predict a drug's behavior and inform clinical trial design. For pexidartinib, physiologically based pharmacokinetic (PBPK) modeling has been a key tool.

A mechanistic PBPK model was developed to predict the impact of CYP3A4 inhibitors and inducers on the pharmacokinetics of pexidartinib. T nih.govhis model was built based on available in vitro and clinical data, which indicated that pexidartinib's pharmacokinetics are affected by strong modulators of this enzyme. T nih.govhe simulations from this model predicted that a moderate CYP3A4 inhibitor would lead to modest increases in pexidartinib exposure, while a moderate CYP3A inducer would cause modest decreases. T nih.govhese preclinical simulations provide a quantitative basis for potential dosing recommendations when pexidartinib is co-administered with other drugs.

PBPK modeling was also employed to investigate the significant food effect observed with pexidartinib, where its absorption is substantially increased when taken with a meal. A nih.gov PBPK absorption model was developed to determine the impact of dose timing relative to meals, as well as the type and caloric content of the meal, on overall drug exposure. T nih.govbohrium.comhis type of preclinical simulation is invaluable for understanding the variables that can affect a drug's absorption and for providing guidance to optimize its administration in clinical settings.

Table of Mentioned Compounds

| Compound Name |

|---|

| Pexidartinib |

| ZAAD-1006a |

Analytical Methodologies for Pexidartinib in Research

Chromatographic Techniques for Compound and Metabolite Quantification (e.g., LC-MS)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are fundamental for the quantitative analysis of Pexidartinib (B1662808) and its metabolites in various research settings. These techniques offer high sensitivity, specificity, and accuracy.

Several reverse-phase HPLC (RP-HPLC) methods have been developed for the quantification of Pexidartinib. researchgate.netindexcopernicus.comwjpps.com One such method utilizes a C18 column with a mobile phase consisting of a buffer at pH 4.5 and acetonitrile (B52724) in a 75:25 ratio, detecting the compound at 233 nm. indexcopernicus.comwjpps.com This method demonstrated a retention time of 7.237 minutes and was validated for linearity in the concentration range of 10-30 μg/mL. indexcopernicus.comwjpps.com Another validated RP-HPLC method employs an X-Bridge C8 column with a mobile phase of 0.1% formic acid and acetonitrile (30:70 v/v), with UV detection at 225 nm. researchgate.netwjpps.com This approach yielded a shorter retention time of 2.271 minutes and a linear range of 4-60 µg/ml. researchgate.netwjpps.com

For more sensitive and specific quantification, especially in biological samples, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods are employed. japsonline.comnih.gov A validated UPLC-MS/MS assay for Pexidartinib in plasma uses an Acquity BEH C18 column and a mobile phase of 0.1% formic acid in acetonitrile and water (70:30). nih.govmdpi.com Detection is achieved using multiple reaction monitoring (MRM) in positive electrospray ionization mode, with an ion transition of m/z 418.06 > 165.0 for Pexidartinib. nih.gov This method is highly sensitive, with a limit of quantitation of 0.5 ng/mL. nih.gov Another LC-MS/MS method developed for bioavailability studies in rabbits utilized a Zorbax SB-C18 column with a mobile phase of 0.1% v/v formic acid and acetonitrile (20:80). japsonline.com

LC-MS-based metabolomic approaches have also been instrumental in identifying the metabolites of Pexidartinib. acs.orgnih.gov In one study, an ultrahigh-performance liquid chromatography (UHPLC) Q Exactive MS system was used to analyze samples from human and mouse liver microsomes. acs.orgnih.gov This investigation successfully identified 11 glutathione (B108866) (GSH) adducts and 7 methoxyamine adducts of Pexidartinib, providing insight into its metabolic bioactivation. acs.orgnih.gov

Spectroscopic Methods for Structural Characterization

The confirmation of the molecular structure of Pexidartinib is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition and connectivity.

The molecular structure of Pexidartinib hydrochloride has been unequivocally confirmed using elemental analysis, ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). fda.gov.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum for Pexidartinib is consistent with its known structure. chemicalbook.commedchemexpress.com NMR has also been a key technique in the fragment-based drug discovery (FBDD) process that led to the development of Pexidartinib. frontiersin.orgmdpi.com Techniques such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY) are used in the initial hit identification stage of FBDD. frontiersin.org

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. For a related derivative of Pexidartinib with the formula C26H25N7O2S, the calculated mass is 499.18, and the found mass-to-charge ratio (m/z) is 500.2 [M+H]⁺, confirming the molecular formula. googleapis.comnipo.gov.uagoogle.com

UV and IR Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, with Pexidartinib showing maximum absorbance at specific wavelengths (e.g., 233 nm). indexcopernicus.comfda.gov.tw IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. fda.gov.tw

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are essential for understanding how Pexidartinib interacts with its molecular targets and modulates cellular signaling pathways. These assays provide crucial data on the compound's mechanism of action and potency.

Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). acs.orgnih.gov It also shows inhibitory activity against other kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3). fda.gov.twresearchgate.net

Enzymatic Assays: The potency of Pexidartinib has been determined through enzymatic assays. In these tests, Pexidartinib inhibits CSF1R with an IC50 value of 13 nM. nih.govchemicalprobes.org The IC50 value, or half-maximal inhibitory concentration, represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It also inhibits KIT with an IC50 of 27 nM. nih.gov Kinase assay kits are commercially available to measure CSF1R kinase activity, which can be used for screening and profiling potential inhibitors like Pexidartinib. bpsbioscience.com

Cell-Based Assays: The effects of Pexidartinib are further confirmed in cell-based studies. These assays demonstrated that Pexidartinib potently inhibits the catalytic activities of CSF1R, KIT, and FLT3-ITD. fda.gov.tw For instance, treatment of T-cell lymphoma cells with Pexidartinib resulted in a marked decrease in CSF1R phosphorylation, confirming target engagement within the cell. aacrjournals.org

Pathway Analysis: To understand the downstream consequences of target inhibition, researchers analyze cellular signaling pathways. Studies have shown that Pexidartinib treatment suppresses the activation of key proinflammatory and survival networks, including the JNK, STAT3, and AKT signaling pathways in endometriotic epithelial cells. nih.gov Phosphoproteomic approaches have been used to characterize the signaling pathways regulated by CSF1R, revealing that its inhibition by Pexidartinib impacts these downstream signals. aacrjournals.org Furthermore, pharmacodynamic biomarker analysis in clinical studies confirms target engagement by showing an increase in plasma CSF-1 levels and a decrease in non-classical monocytes that depend on CSF1R signaling for survival. medrxiv.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing C26H25N7O2S?

- Methodological Answer : Use ¹H-NMR to confirm proton environments (e.g., aromatic protons at δ 7.22–7.36 ppm, NH₂ at δ 7.60 ppm) and elemental analysis to validate stoichiometry (e.g., calculated C: 62.51% vs. observed C: 62.39%) . Mass spectrometry (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns.

Q. How can synthetic protocols for this compound be optimized for reproducibility?

- Methodological Answer : Document reaction parameters (solvent, temperature, catalyst) systematically. For example, reports synthesis via cyclocondensation of thienotriazolopyrimidine precursors. Replicate trials under inert atmospheres (N₂/Ar) to minimize oxidation byproducts. Use TLC or HPLC to monitor intermediate stability .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs. For anti-inflammatory activity, use the formalin-induced paw edema model (acute inflammation) as described in . Normalize dose-response curves against reference standards (e.g., indomethacin) and include negative controls to isolate compound-specific effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies?

- Identify principal contradictions (e.g., conflicting IC₅₀ values in anti-inflammatory assays).

- Assess methodological variability (e.g., cell lines, assay duration, compound purity).

- Use meta-analysis tools to quantify heterogeneity (I² statistic) and sensitivity analyses to test robustness .

Q. What experimental designs minimize bias in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Employ blinded synthesis and evaluation: Separate teams handle synthesis (Team A) and biological testing (Team B).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate SAR hypotheses ( ).

- Use multivariate regression to isolate substituent effects (e.g., piperazine vs. phenyl group contributions) .

Q. How can mechanistic studies differentiate between on-target and off-target effects of this compound?

- Methodological Answer :

- Combine knockout/knockdown models (e.g., siRNA for suspected targets like COX-2) with competitive binding assays.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity and stoichiometry.

- Cross-validate findings with computational docking (e.g., AutoDock Vina) to predict binding poses .

Q. What statistical frameworks are appropriate for analyzing dose-response data with high variability?

- Methodological Answer :

- Apply nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves.

- Report 95% confidence intervals for EC₅₀ values.

- Use Grubbs’ test to identify outliers in replicate measurements ( ). For small datasets (<10 replicates), use non-parametric methods (e.g., Kruskal-Wallis) .

Data Presentation and Peer Review

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer :

- Use tables to juxtapose calculated vs. observed values (e.g., elemental analysis in ).

- Annotate spectra with peak assignments and impurity markers (e.g., asterisks for solvent residues in NMR).

- Adhere to IUPAC guidelines for reporting uncertainties (e.g., ±0.01 ppm for NMR shifts) .

Q. What strategies ensure rigorous peer review of hypotheses involving this compound?

- Methodological Answer :

- Pre-submission validation: Share raw data (e.g., NMR .fid files) via repositories like Zenodo.

- Address reviewer critiques using the principal contradiction framework ( ): Prioritize major methodological concerns over minor stylistic issues.

- Cite conflicting evidence transparently and propose follow-up experiments to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.